molecular formula C23H16F2N2O3 B12346736 (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B12346736
M. Wt: 406.4 g/mol
InChI Key: FMINIPVBVZCCDL-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a chromene-carboxamide derivative characterized by a Z-configuration imine bond linking a 3,4-difluorophenyl group to the chromene core. The N-substituent is a 4-methoxyphenyl group, which introduces electron-donating methoxy functionality.

Properties

Molecular Formula

C23H16F2N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H16F2N2O3/c1-29-17-9-6-15(7-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-16-8-11-19(24)20(25)13-16/h2-13H,1H3,(H,26,28)

InChI Key

FMINIPVBVZCCDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

The synthesis of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromene Core: This step involves the cyclization of suitable precursors to form the chromene ring.

    Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Imino and Carboxamide Groups: These functional groups are introduced through condensation reactions with appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the nature of the targets and the pathways involved. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.

Biological Activity

The compound (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H16F2N2O3C_{23}H_{16}F_{2}N_{2}O_{3} with a molecular weight of 406.4 g/mol. The structure features a chromene core substituted with a difluorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H16F2N2O3
Molecular Weight406.4 g/mol
IUPAC Name2-(3,4-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
InChI KeyFMINIPVBVZCCDL-UHFFFAOYSA-N

Anticancer Properties

Recent studies indicate that compounds similar to (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide exhibit significant anticancer activity. For instance, derivatives of chromene have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer potential. For example:

  • Compound A : IC50 = 10 μM
  • Compound B : IC50 = 15 μM

These findings suggest that structural modifications in chromene derivatives can enhance their anticancer efficacy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. Studies have shown that chromene derivatives can act as inhibitors of:

  • Cholinesterases : Compounds have displayed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment.
    EnzymeIC50 (μM)
    AChE19.2
    BChE13.2
  • Cyclooxygenases (COX) : The compound's derivatives have been tested for COX-1 and COX-2 inhibition, showing potential anti-inflammatory properties.

Antioxidant Activity

Antioxidant assays indicate that (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide exhibits significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:

  • Enzyme Binding : The difluorophenyl group enhances binding affinity to enzyme active sites through hydrophobic interactions.
  • Cellular Uptake : The methoxy group may facilitate cellular uptake, increasing bioavailability and efficacy.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cell lines treated with this compound, suggesting a mechanism involving caspase activation.

Case Studies

  • Study on MCF-7 Cell Line : A recent study evaluated the cytotoxic effects of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide on MCF-7 cells, revealing significant growth inhibition at concentrations as low as 5 μM.
  • Inhibition of Cholinesterases : Another study focused on the dual inhibition of AChE and BChE by chromene derivatives, highlighting their potential use in Alzheimer's disease therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenylimino Group

The 3,4-difluorophenyl substituent distinguishes this compound from analogs with alternative halogenation patterns:

  • (2Z)-2-[(2,4-Difluorophenyl)imino]-N-(4-Methoxyphenyl)-2H-Chromene-3-Carboxamide: The 2,4-difluoro substitution (vs. Such differences could influence solubility and binding interactions in biological systems .
  • (2Z)-N-Acetyl-2-[(4-Fluorophenyl)imino]-2H-Chromene-3-Carboxamide: Replacing the 3,4-difluorophenyl group with a mono-fluoro substituent (4-fluoro) and an acetylated N-aryl group reduces molecular weight (MW = 340.33 g/mol vs. ~377 g/mol for the target compound) and may enhance metabolic stability due to decreased polarity .
Table 1: Impact of Phenylimino Substituents
Compound Name Phenylimino Substituent Molecular Weight (g/mol) Key Properties
Target Compound 3,4-Difluoro ~377.35 High polarity, strong electron-withdrawing effects
(2Z)-2-[(2,4-Difluorophenyl)imino]-N-(4-Methoxyphenyl)-2H-Chromene-3-Carboxamide 2,4-Difluoro ~377.35 Moderate steric hindrance, altered dipole
(2Z)-N-Acetyl-2-[(4-Fluorophenyl)imino]-2H-Chromene-3-Carboxamide 4-Fluoro 340.33 Lower polarity, enhanced metabolic stability

Variations in the N-Aryl Substituent

The 4-methoxyphenyl group on the carboxamide nitrogen contrasts with other N-aryl moieties:

  • (2Z)-2-[(3,4-Difluorophenyl)imino]-N-(Pyridin-2-yl)-2H-Chromene-3-Carboxamide: Replacing 4-methoxyphenyl with pyridyl introduces aromatic nitrogen, enhancing hydrogen-bonding capacity and altering solubility (e.g., increased aqueous solubility at acidic pH) .
Table 2: N-Aryl Substituent Comparisons
Compound Name N-Aryl Group Molecular Weight (g/mol) Functional Impact
Target Compound 4-Methoxyphenyl ~377.35 Electron-donating, moderate lipophilicity
(2Z)-2-[(3,4-Difluorophenyl)imino]-N-(Pyridin-2-yl)-2H-Chromene-3-Carboxamide Pyridin-2-yl 377.35 Enhanced hydrogen bonding, pH-dependent solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-Methoxyphenyl)acetamide Benzothiazole 396.33 High lipophilicity, metabolic resistance

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